2-Thiophenemethanamine, 5-fluoro-alpha-methyl-
Overview
Description
2-Thiophenemethanamine, 5-fluoro-alpha-methyl- is a chemical compound that belongs to the class of phenethylaminesThis compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- involves several steps. One common method includes the reaction of 2-thiophenemethanamine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanamine, 5-fluoro-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenemethanamine, 5-fluoro-alpha-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenemethanamine
- 5-Fluoro-2-aminoindane
- 2-Aminomethylthiophene
- 2-Thenylamine
- 2-Thienylmethylamine
Uniqueness
2-Thiophenemethanamine, 5-fluoro-alpha-methyl- stands out due to its unique fluorine substitution, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFARHBHCSSUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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